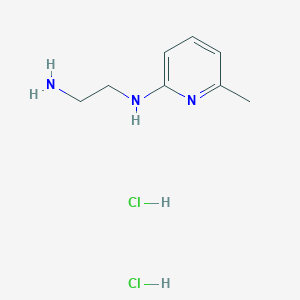
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride
説明
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridine ring, which is substituted with an aminoethyl group and a methyl group at the 6-position. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications.
Biological Activity Overview
The compound exhibits significant biological activity due to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, making it a candidate for drug development and therapeutic applications. The following sections provide detailed insights into specific biological activities associated with this compound.
1. Enzyme Interaction
Research indicates that this compound can act as both an inhibitor and an activator of specific enzymes. This duality allows it to modulate metabolic pathways effectively. Studies have shown that compounds with similar structures often demonstrate enzyme inhibition, suggesting potential applications in enzyme mechanism studies and ligand-binding assays.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Derivatives of 2-aminopyridine, which share structural similarities with this compound, have shown promising antibacterial and antifungal activities. For instance, certain related compounds have demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent cytotoxicity against human leukemia cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | CEM-13 | 0.65 |
| Compound E | MDA-MB-231 | 2.41 |
These results highlight the potential of this compound as a candidate for cancer therapy through further exploration of its cytotoxic mechanisms .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Properties : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .
- Cytotoxicity in Cancer Cells : Another study reported that certain pyridine derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for drug development .
特性
IUPAC Name |
N'-(6-methylpyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-3-2-4-8(11-7)10-6-5-9;;/h2-4H,5-6,9H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIEWLVLGRNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















